molecular formula C16H16N4O3S B4571453 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B4571453
M. Wt: 344.4 g/mol
InChI Key: KZEUAEYEWBAYMN-UHFFFAOYSA-N
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Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features a quinazolinone core linked to a thiazole ring via a butanamide chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Linking the Quinazolinone and Thiazole: The final step involves the coupling of the quinazolinone core with the thiazole ring through a butanamide linker. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is not fully understood but may involve:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the thiazole ring, potentially altering its biological activity.

    N-(4-methyl-1,3-thiazol-2-yl)butanamide: Lacks the quinazolinone core, which may reduce its potency in certain applications.

Uniqueness

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is unique due to the combination of the quinazolinone and thiazole moieties, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-9-24-15(17-10)19-13(21)7-4-8-20-14(22)11-5-2-3-6-12(11)18-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,23)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEUAEYEWBAYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
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4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
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4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

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